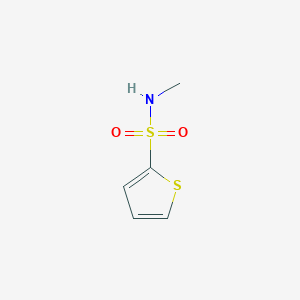

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde is a chemical compound that has been widely used in scientific research applications. The compound is a pyridine derivative that is commonly used in the synthesis of various organic compounds.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde is a compound of interest due to its versatility in chemical synthesis and applications in various fields of research. The efficient synthesis and functionalization of this compound have been explored to facilitate its use in the development of pharmacologically active molecules and materials science.

An efficient synthesis pathway for derivatives of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde was described, highlighting its potential as a precursor in the synthesis of dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist, showcasing its relevance in pharmaceutical research (Hirokawa, Horikawa, & Kato, 2000). Moreover, the functionalization of 2-methoxy-6-methylpyridine has been achieved through selective bromination and subsequent reactions, allowing for regioselective introduction of various electrophiles, which broadens the scope of its applicability in synthetic chemistry (Gray, Konopski, & Langlois, 1994).

Material Science Applications

The compound has also found applications in material science, particularly in the creation of composite materials. Incorporation of π-conjugated polymers into silica, utilizing derivatives of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde, demonstrates its utility in the preparation of novel composite materials. These composites have been characterized by UV−vis and emission spectra, indicating their potential for use in optoelectronic devices (Kubo et al., 2005).

Catalysis and Mechanistic Insights

In the realm of catalysis, studies involving 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde derivatives have provided valuable insights into mechanistic aspects of chemical reactions. For example, research on the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis offers a case study that enhances our understanding of catalytic processes and their applications in organic synthesis (Ahmad et al., 2019).

Photochemical Synthesis

The photochemical synthesis of phenyl-2-thienyl derivatives utilizing halogenated thiophene derivatives, including those related to 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde, highlights the compound's utility in generating structurally diverse molecules. This approach enables the preparation of phenyl derivatives, contributing to the development of novel organic compounds with potential applications in medicinal chemistry and materials science (Antonioletti et al., 1986).

Propriétés

IUPAC Name |

5-bromo-2-methoxy-6-methylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-7(9)3-6(4-11)8(10-5)12-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLIBWJCOQNJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2440014.png)

![Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2440017.png)

![1-[2-(4-Chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2440018.png)

![(Z)-ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440019.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2440023.png)

![3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2440024.png)

![4-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2440029.png)